molecular formula C9H9N B110456 3,4-Dihydroisoquinoline CAS No. 3230-65-7

3,4-Dihydroisoquinoline

Cat. No. B110456
CAS RN: 3230-65-7
M. Wt: 131.17 g/mol
InChI Key: NKSZCPBUWGZONP-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline is a chemical compound that serves as a key intermediate in the synthesis of various isoquinoline alkaloids and other heterocyclic compounds. It is characterized by its bicyclic structure, which includes a benzene ring fused to a nitrogen-containing pyridine ring that is partially saturated .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline derivatives has been achieved through various methods. One approach involves the catalytic asymmetric allylation using allyltrimethoxylsilane-Cu and DTBM-SEGPHOS as the chiral ligand, which affords chiral 1-allyltetrahydroisoquinoline derivatives with good yield and stereoselectivity . Another method includes a visible light-promoted tandem radical cyclization and sulfonylation reaction to produce 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones . Additionally, the Pictet-Spengler reaction has been utilized for the rapid synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a tyrosine analogue . Other notable synthetic methods include redox-divergent synthesis , nickel-catalyzed denitrogenative annulation , metal-free cyclization mediated by PhI(OCOCF3)2 , and copper-catalyzed oxidative [4 + 2]-cyclization .

Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinoline is characterized by the presence of a partially saturated nitrogen-containing heterocycle. The cis-selectivity of the synthesized 3,4-dihydroisoquinolines indicates a preference for certain stereochemical configurations . The relative configurations and preferred conformations of various derivatives have been determined through chemical correlation and NMR studies .

Chemical Reactions Analysis

3,4-Dihydroisoquinoline and its derivatives undergo a variety of chemical reactions. These include further functionalization to produce isoquinoline alkaloids such as crispine A and homolaudanosine , conversion into 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives , and transformations into 3,4-dihydroquinazoline derivatives . The compound's reactivity has also been exploited in the synthesis of N-containing polycyclic aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroisoquinoline derivatives are influenced by their substituents and stereochemistry. For instance, the presence of a hydrophilic electron-withdrawing substituent at the 7-position of the tetrahydroisoquinoline nucleus can significantly affect binding affinity toward biological targets . The oxidation of various isoquinoline derivatives with potassium permanganate has been described, showcasing the compound's susceptibility to oxidative conditions .

Scientific Research Applications

1. Electrosynthesis of 3,4-Dihydroisoquinoline

  • Application Summary : 3,4-Dihydroisoquinoline (DHIQ) is used in the electrooxidation process of tetrahydroisoquinoline (THIQ). This process is accompanied by hydrogen production over three-dimensional hollow CoNi-based microarray electrocatalysts .
  • Methods and Procedures : The Co-modulated electronic environment for Ni(II)/Ni(III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of DHIQ for the indirect electrooxidation process of THIQ . Density functional theory (DFT) calculations reveal that the Ni(III)/Co(III) dual sites of CoNi-LDH exhibit enhanced adsorption for THIQ but poorer adsorption for DHIQ compared to pure Co(III) or Ni(III) .
  • Results and Outcomes : The Ni(III)/Co(III) dual sites can effectively inhibit the peroxidation of DHIQ to isoquinoline (IQ) over CoNi-LDH, thus improving the selectivity of DHIQ to nearly 100%, much higher than that of its pure Ni counterpart .

2. Synthesis of Anticonvulsant Agents

  • Application Summary : 3,4-Dihydroisoquinolin derivatives are synthesized and evaluated for their anticonvulsant activity using maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure test .
  • Methods and Procedures : Two novel series of 3,4-dihydroisoquinolin with heterocycle derivatives were synthesized and evaluated for their anticonvulsant activity . All compounds were characterized by IR, 1 H-NMR, 13 C-NMR, and mass spectral data .
  • Results and Outcomes : Among them, 9- (exyloxy)-5,6-dihydro- [1,2,4]triazolo [3,4- a ]isoquinolin-3 (2 H )-one showed significant anticonvulsant activity in MES tests with an ED 50 value of 63.31 mg/kg and it showed wide margins of safety with protective index (PI > 7.9) .

3. Production of N-Alkylated 3,4-Dihydroisoquinolinone Derivatives

  • Application Summary : A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives is described .
  • Methods and Procedures : The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
  • Results and Outcomes : The procedure resulted in the successful production of N-alkylated 3,4-dihydroisoquinolinone derivatives .

4. Synthesis of Isoindole and Isoquinoline Derivatives

  • Application Summary : α-Azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position are promising precursors for synthesis of isoindole and isoquinoline derivatives .
  • Methods and Procedures : This process involves 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates .
  • Results and Outcomes : The procedure resulted in the successful production of isoindole and isoquinoline derivatives .

5. Bischler-Napieralski-type Synthesis

  • Application Summary : Tf2O promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles .
  • Methods and Procedures : This process involves a tandem annulation, in which a phenonium ion as a stable and reactive primary phenylethyl carbocation is formed .
  • Results and Outcomes : The procedure resulted in the successful production of 3,4-dihydroisoquinolines .

6. Biological and Pharmacological Properties

  • Application Summary : 3,4-Dihydroisoquinolinone 1 is an important member of the class containing a core structure found in compounds that exhibit biological and pharmacological properties .
  • Methods and Procedures : These compounds are used in the treatment of various conditions such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .
  • Results and Outcomes : The compounds have shown promising results in the treatment of the aforementioned conditions .

4. Synthesis of Isoquinoline Analogues

  • Application Summary : The generated dihydroisoquinolines and tetrahydroisoquinolines could be oxidized to their corresponding isoquinoline analogues .
  • Methods and Procedures : A more practical and efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1 (2 H)-ones .
  • Results and Outcomes : The procedure resulted in the successful production of isoquinoline analogues .

5. Production of N-Alkylated 3,4-Dihydroisoquinolinones

  • Application Summary : A novel and efficient approach for the preparation of 3-substituted N-alkyl-3,4-dihydroisoquinolinones via the oxidation of iminium intermediates .
  • Methods and Procedures : The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
  • Results and Outcomes : The procedure resulted in the successful production of N-alkylated 3,4-dihydroisoquinolinone derivatives .

6. Biological and Pharmacological Properties

  • Application Summary : 3,4-Dihydroisoquinoline derivatives have several important biological properties and are in the area of interest of the pharmaceutical industry .
  • Methods and Procedures : These compounds are used in the treatment of various conditions such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .
  • Results and Outcomes : The compounds have shown promising results in the treatment of the aforementioned conditions .

Future Directions

Research on 3,4-Dihydroisoquinoline and its derivatives continues to be a promising area in medicinal chemistry. For instance, new derivatives of 3,4-Dihydroisoquinoline have been synthesized and evaluated for their anticonvulsant activity . Furthermore, the electrosynthesis of 3,4-Dihydroisoquinoline has been explored, demonstrating the potential for obtaining both value-added products and hydrogen .

properties

IUPAC Name

3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSZCPBUWGZONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186037
Record name G 1616
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,4-Dihydroisoquinoline

CAS RN

3230-65-7
Record name 3,4-Dihydroisoquinoline
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Record name 3,4-Dihydroisoquinoline
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Record name 3,4-DIHYDROISOQUINOLINE
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Synthesis routes and methods I

Procedure details

9.4 ml of 1,2,3,4-tetrahydroisoquinoline are dissolved in 200 ml of DCM and 14.7 g of NBS are gradually added. The mixture is left stirring at RT, cooling slightly in order to maintain a temperature of less than 40° C. for 30 minutes, after which 50 ml of 10N NaOH are added and the mixture is left stirring for 1 hour at RT. The organic phase is separated out after settling of the phases has taken place and is washed with 100 ml of water and then twice with 100 ml of 4N HCl. The aqueous phases are washed with DCM and then brought to pH=9 by addition of concentrated NH4OH. This mixture is extracted with DCM, dried over Na2SO4 and evaporated to dryness. The oil obtained is distilled off. 7.16 g of the expected compound are obtained, b.p.=50-54° C. at 0.05 mbar.
Quantity
9.4 mL
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reactant
Reaction Step One
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200 mL
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14.7 g
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50 mL
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Synthesis routes and methods II

Procedure details

A 250 mL round bottom flask equipped with stir bar, reflux condenser, and an addition funnel is charged with phosphorus pentoxide (7.07 g) and polyphosphoric acid in a 10.5:1 weight ratio. The mixture is stirred and heated at approximately 180° C. for about 1 hour, then cooled to approximately 150° C. The cooled, crude phenethylformamide prepared as described above is added dropwise to this mixture. On complete addition the reaction is heated and stirred at approximately 170° C. overnight. The mixture is cooled to room temperature and diluted with water (300 mL), washed with diethyl ether (150 mL) and cooled in an acetone/dry ice bath while the pH is adjusted to 9 with saturated potassium hydroxide. The aqueous solution is extracted with ether (3×150 mL) and the pooled organics are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield an oil that is further purified via Kugelrohr distillation (70° C., 1 mm Hg) to give the compound of formula 2.
Quantity
7.07 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
300 mL
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Reaction Step Three

Synthesis routes and methods III

Procedure details

Into a 5000 ml, 3-neck round-bottom flask equipped with a mechanical stirrer is placed 1,2,3,4-tetrahydroisoquinoline (1) (25.005 g) and methylene chloride (750 ml). A solution of potassium persulfate (71.376 g) and sodium hydroxide (18.0456 g) in deionized water (1650 ml) is added. While vigorously stirring the biphasic mixture, a solution of nickel sulfate hexahydrate (0.6499 g) in deionized water (75 ml) is added dropwise to the mixture. The reaction is allowed to stir overnight at room temperature. The biphasic mixture is vacuum filtered through Celite, the phases separated and the water layer extracted (3×300 ml) with methylene chloride. The organics are combined, dried with MgSO4 and reduced by rotary evaporation to a thick, dark brown oil. The desired product is isolated from the oil by Kugelrohr distillation (0.1 mm Hg, 75° C.). The preparation is represented by the following reaction: ##STR26##
Quantity
25.005 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
71.376 g
Type
reactant
Reaction Step Three
Quantity
18.0456 g
Type
reactant
Reaction Step Three
Name
Quantity
1650 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
0.6499 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Quantity
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Synthesis routes and methods V

Procedure details

To a solution of 26.67 g (0.2 mol) of 1,2,3,4-tetrahydroisoquinoline in methylene chloride (300 ml) was added N-bromosuccinimide (39.2 g) under ice-cooling over 20 minutes. After stirring for 40 minutes, 30% sodium hydroxide aqueous solution (130 ml) was added to the reaction mixture. The organic layer was washed with water, extracted with 10% hydrochloric acid (200 ml), and the aqueous layer was washed with methylene chloride. The aqueous layer was basified with an aqueous ammonia, extracted with methylene chloride. The extract was dried over magnesium sulfate and then evaporated. The resulting residue was distilled (about 16 mm-Hg, 120 degrees), to give 21.5 g of the title compound as an oil.
Quantity
26.67 g
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroisoquinoline
Reactant of Route 2
3,4-Dihydroisoquinoline
Reactant of Route 3
3,4-Dihydroisoquinoline
Reactant of Route 4
3,4-Dihydroisoquinoline
Reactant of Route 5
3,4-Dihydroisoquinoline
Reactant of Route 6
3,4-Dihydroisoquinoline

Citations

For This Compound
4,900
Citations
JA Christopher, FL Atkinson, BD Bax… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 1-aryl-3,4-dihydroisoquinoline inhibitors of JNK3 are described. Compounds 20 and 24 are the most potent inhibitors (pIC50 7.3 and 6.9, respectively in a radiometric filter …
Number of citations: 33 www.sciencedirect.com
CH Zheng, J Chen, J Liu, XT Zhou, N Liu… - Archiv der …, 2012 - Wiley Online Library
A series of 1‐phenyl‐3,4‐dihydroisoquinoline derivatives and several 1‐phenyl‐1,2,3,4‐tetrahydroisoquinoline, 1‐phenyl‐isoquinoline analogues were synthesized, and their …
Number of citations: 17 onlinelibrary.wiley.com
S Wang, CT Seto - Organic Letters, 2006 - ACS Publications
Ligand 2a promotes the enantioselective addition of vinylzinc reagents to 3,4-dihydroisoquinoline N-oxide to yield chiral allylic hydroxylamines. With 0.1 equiv of the ligand, the product …
Number of citations: 47 pubs.acs.org
YV Shklyaev, MA Yeltsov, YS Rozhkova… - … Journal of Main …, 2004 - Wiley Online Library
The synthesis of 3,3‐dialkyl‐3,4‐dihydroisoquinolines via heterocyclization in three‐component reaction of an activated arene with isobutyraldehyde and nitriles is described. © 2004 …
Number of citations: 45 onlinelibrary.wiley.com
R Gitto, S Agnello, S Ferro, L De Luca… - Journal of medicinal …, 2010 - ACS Publications
Following previous studies we herein report the exploration of the carbonic anhydrase (CA, EC 4.2.1.1) inhibitory effects and enzyme selectivity of a small class of 1-(cyclo)…
Number of citations: 60 pubs.acs.org
MMA Asif, SR Lisa, N Qais - RSC advances, 2023 - pubs.rsc.org
There is a wide range of biological activities associated with C1 chiral carbon containing 1-substituted-1,2,3,4-tetrahydroisoquinolines (1-substituted-THIQs) which constitute the …
Number of citations: 6 pubs.rsc.org
K Kobayashi, T Shiokawa, H Omote… - Bulletin of the …, 2006 - journal.csj.jp
A simple and efficient synthesis of isoquinoline and 3,4-dihydroisoquinoline derivatives is described. 1-Alkyl(or aryl)isoquinoline and 1-isoquinolinamine derivatives were obtained by …
Number of citations: 17 www.journal.csj.jp
F Ali, S Shamim, M Lateef, KM Khan, M Taha… - ACS …, 2021 - ACS Publications
N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues 1–22 were synthesized by a simple one-step reaction protocol and subjected to in vitro urease inhibition studies for the first …
Number of citations: 10 pubs.acs.org
VG Kartsev, AA Zubenko, AS Morkovnik, LN Divaeva - Tetrahedron letters, 2015 - Elsevier
A facile, one pot method for the synthesis of 4-acyl-1,2-dihydro-3-benzazepines, based on the ring expansion of natural and synthetic 3,4-dihydroisoquinoline pseudo bases - ScienceDirect Skip to …
Number of citations: 51 www.sciencedirect.com
BX Zhao, Y Yu, S Eguchi - Tetrahedron, 1996 - Elsevier
Novel stable 4-substituted Δ 4 -isoxazoline derivatives were obtained by cycloaddition reaction of isoquinoline N-oxides with alkynes. The thermal reaction of some 4-isoxazoline …
Number of citations: 48 www.sciencedirect.com

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